Mechanical Profile: 3-Sulfopropyl Acrylate Delivers Balanced Tensile Strength and High Elongation in AMPS-Based Hydrogels vs. HEA and Unmodified Control
In a direct comparative study of photocrosslinked AMPS-based macromer hydrogels, the incorporation of 3-sulfopropyl acrylate potassium salt (SPA) as a co-monomer resulted in a distinct mechanical profile compared to hydrogels containing N-hydroxyethyl acrylamide (HEA) or the unmodified control. The PASCM-AGE hydrogel containing SPA achieved a tensile strength of 3.7 MPa and an elongation at break of 92%, which represents a 48% increase in tensile strength and a 96% increase in elongation relative to the PACM-AGE control hydrogel (tensile strength 2.5 MPa, elongation 47%). In contrast, the HEA-containing PAHCM-AGE hydrogel exhibited higher tensile strength (5.8 MPa) but severely compromised elongation (19%), which is a 60% reduction in elongation relative to the control [1]. This demonstrates that SPA uniquely enables a balanced combination of strength and stretchability that is not achievable with HEA as a co-monomer.
| Evidence Dimension | Mechanical properties (tensile strength and elongation at break) |
|---|---|
| Target Compound Data | Tensile strength: 3.7 MPa; Elongation: 92% |
| Comparator Or Baseline | PAHCM-AGE (HEA co-monomer): Tensile strength 5.8 MPa, Elongation 19%; PACM-AGE (control): Tensile strength 2.5 MPa, Elongation 47% |
| Quantified Difference | +48% tensile strength vs. control; +96% elongation vs. control; +385% elongation vs. HEA variant |
| Conditions | Photocrosslinked AMPS-stat-SPA-stat-CEA-stat-MAA (PASCM-AGE) hydrogel sheets; ASTM D638 testing at 66.67% water content. |
Why This Matters
For applications requiring both mechanical integrity and conformability (e.g., dynamic wound dressings, implantable devices), SPA provides a unique mechanical profile that avoids the brittleness of HEA-based hydrogels while offering superior strength relative to unmodified formulations.
- [1] Tailoring Hydrogel Sheet Properties through Co-Monomer Selection in AMPS Copolymer Macromers. Polymers. 2024;16(17):2522. View Source
